CEE321

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16ClN5O |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

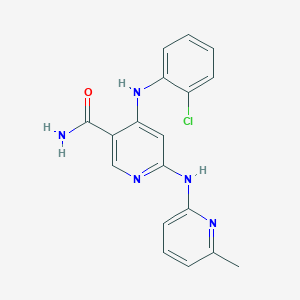

4-(2-chloroanilino)-6-[(6-methyl-2-pyridinyl)amino]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H16ClN5O/c1-11-5-4-8-16(22-11)24-17-9-15(12(10-21-17)18(20)25)23-14-7-3-2-6-13(14)19/h2-10H,1H3,(H2,20,25)(H2,21,22,23,24) |

InChI Key |

OYWNKAAPXTYEBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3Cl)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

CEE321: A Technical Whitepaper on its Mechanism of Action as a Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEE321 is a potent, small-molecule, pan-Janus kinase (JAK) inhibitor that was under development by Novartis for the topical treatment of atopic dermatitis. Characterized as a "soft drug," this compound was designed for local activity in the skin with high systemic clearance to minimize potential side effects. Its mechanism of action centers on the non-selective inhibition of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This comprehensive inhibition blocks the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis. Although the clinical development of this compound was discontinued due to an unfavorable risk-benefit profile, its profile as a pan-JAK inhibitor provides a valuable case study for the development of topical immunomodulators. This document provides an in-depth technical guide on the mechanism of action of this compound, including its inhibitory activity, the underlying signaling pathways, and representative experimental protocols.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors that are pivotal in immune regulation and inflammation. The pathway consists of three primary components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are involved in inflammatory responses.

In atopic dermatitis, a chronic inflammatory skin disease, the JAK-STAT pathway is hyperactivated by a range of cytokines, contributing to skin inflammation, barrier dysfunction, and pruritus. This compound was developed to potently inhibit this pathway at its core by targeting the JAK enzymes directly. As a pan-JAK inhibitor, this compound was designed to broadly suppress the signaling of multiple cytokines relevant to atopic dermatitis.[1][2]

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity across all four JAK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This broad-spectrum inhibition underscores its designation as a pan-JAK inhibitor.

| Kinase Target | IC50 (nM) |

| JAK1 | 50 |

| JAK2 | 48 |

| JAK3 | 59 |

| TYK2 | 48 |

Table 1: In vitro inhibitory activity of this compound against the four JAK kinase isoforms.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of JAK1, JAK2, JAK3, and TYK2. By binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade initiated by pro-inflammatory cytokines.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of a pan-JAK inhibitor like this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of each JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of the respective JAK enzyme to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

This assay assesses the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human cell line expressing relevant cytokine receptors (e.g., HaCaT keratinocytes or peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

Cytokines (e.g., Interleukin-4 (IL-4), Interleukin-13 (IL-13), Interferon-gamma (IFN-γ))

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT6, anti-pSTAT1)

-

Flow cytometer or high-content imaging system

Procedure:

-

Seed the cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a specific cytokine (e.g., IL-4 and IL-13 for atopic dermatitis-relevant pathways) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

-

Analyze the cellular fluorescence intensity using a flow cytometer or a high-content imager to quantify the level of STAT phosphorylation.

-

Calculate the IC50 values by plotting the percentage of inhibition of STAT phosphorylation against the this compound concentration.

Experimental and Developmental Workflow

The development and testing of a topical pan-JAK inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound is a potent pan-JAK inhibitor that effectively blocks the signaling of pro-inflammatory cytokines central to the pathogenesis of atopic dermatitis. Its characterization as a "soft drug" represents a strategic approach to topical drug development, aiming to maximize local efficacy while minimizing systemic exposure. Although its clinical journey was halted, the technical data and mechanistic understanding of this compound remain a valuable resource for the ongoing development of novel therapies for inflammatory skin diseases. The methodologies and workflows described herein provide a foundational framework for the evaluation of future JAK inhibitors and other targeted topical agents.

References

CEE321: A Technical Guide to its Structure-Activity Relationship and Chemical Properties for Drug Development Professionals

An In-depth Analysis for Researchers and Scientists in Drug Development

CEE321 is a potent, topical pan-Janus kinase (JAK) inhibitor developed as a "soft drug" for the treatment of atopic dermatitis. Its design as a soft drug ensures that it is active at the site of application on the skin but is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects associated with oral JAK inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), chemical properties, and experimental protocols related to this compound.

Chemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₈H₁₆ClN₅O and a molecular weight of 353.81 g/mol . A key physicochemical parameter is its pKa of 6.2, which influences its ionization state and, consequently, its solubility and permeability across biological membranes.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆ClN₅O | [1] |

| Molecular Weight | 353.81 g/mol | [1] |

| pKa | 6.2 | [2] |

| CAS Number | 2098545-89-0 | [1] |

Structure-Activity Relationship (SAR)

This compound was designed as a potent pan-JAK inhibitor, meaning it inhibits multiple members of the Janus kinase family. The core structure of this compound is critical for its binding to the ATP-binding site of JAK enzymes.

The inhibitory activity of this compound against the four members of the JAK family is summarized below:

| Target | IC₅₀ (nM) | Reference |

| JAK1 | 50 | [3] |

| JAK2 | 48 | [3] |

| JAK3 | 59 | [3] |

| TYK2 | 48 | [3] |

| pan-JAK | 54 | [1] |

The concept of this compound as a "soft drug" is central to its SAR. It is designed for high clearance upon entering the bloodstream. This is achieved through a structural motif that is susceptible to rapid metabolism into an inactive form. This contrasts with repurposed oral JAK inhibitors, which are designed for systemic stability.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway in the inflammatory response characteristic of atopic dermatitis. Cytokines, such as interleukins (IL-4, IL-13), bind to their receptors on the surface of immune cells, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes involved in inflammation. By inhibiting JAKs, this compound blocks this signaling cascade, thereby reducing the inflammatory response.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.

References

- 1. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Encompassing Review on Therapeutic Targets, Therapies and Nanostructure Based Formulations for Atopic Dermatitis | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. pubs.acs.org [pubs.acs.org]

The "Soft Drug" Concept in Dermatology: A Technical Guide to CEE321

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of topical drug development in dermatology is evolving, with a growing emphasis on maximizing local efficacy while minimizing systemic side effects. The "soft drug" concept, which involves designing topically active agents that are rapidly metabolized into inactive forms upon entering systemic circulation, represents a significant advancement in this area. This technical guide provides an in-depth analysis of CEE321, a discontinued pan-Janus kinase (JAK) inhibitor, as a case study for the application of the soft drug principle in treating inflammatory skin conditions like atopic dermatitis. We will explore its mechanism of action, preclinical data, and the outcomes of its clinical development, offering valuable insights for researchers and drug developers in the field.

Introduction: The "Soft Drug" Revolution in Dermatology

Topical therapies are the cornerstone of dermatological treatment. However, the potential for systemic absorption and subsequent adverse effects remains a significant concern, particularly with potent molecules like corticosteroids and immunomodulators. The "soft drug" approach addresses this challenge by designing therapeutic agents that are pharmacologically active at the site of application but are readily metabolized to inactive derivatives upon systemic absorption.[1][2][3][4] This strategy aims to enhance the therapeutic index of topical treatments by localizing their activity and reducing the risk of systemic toxicity.[1][2] This is particularly relevant for chronic inflammatory dermatoses where long-term treatment is often necessary.

This compound, a pan-JAK inhibitor, was developed by Novartis as a topical soft drug for the treatment of atopic dermatitis.[5][6][7] The rationale behind its development was to leverage the therapeutic benefits of JAK inhibition on the inflammatory processes in the skin while mitigating the systemic side effects associated with oral JAK inhibitors.[5][6][7]

This compound: A Pan-JAK Inhibitor "Soft Drug"

This compound was designed as a potent inhibitor of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[5][7] These enzymes are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the inflammatory cascade characteristic of atopic dermatitis.[5][6][7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. In atopic dermatitis, cytokines such as IL-4, IL-13, IL-31, and IFN-γ utilize this pathway to exert their pro-inflammatory effects. The binding of these cytokines to their receptors on immune cells and keratinocytes leads to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune response, and skin barrier function.

By inhibiting all four JAK isoforms, this compound was intended to broadly suppress the signaling of multiple pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

In Vitro Potency

This compound demonstrated potent pan-JAK inhibition in enzymatic assays.

| Target | IC50 (nM) |

| JAK1 | 50 |

| JAK2 | 48 |

| JAK3 | 59 |

| TYK2 | 48 |

Table 1: In vitro inhibitory activity of this compound against JAK kinases.

Preclinical Pharmacokinetics

A key feature of this compound's design as a soft drug was its pharmacokinetic profile, characterized by high local concentration in the skin and low systemic exposure.

| Parameter | Result |

| Skin-to-Blood Concentration Ratio (Minipig model) | >25,000-fold higher in skin |

Table 2: Preclinical pharmacokinetic data for this compound.[6]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. However, based on standard methodologies in the field, the following sections outline the likely experimental designs.

JAK Kinase Inhibition Assay (Hypothetical Protocol)

The in vitro potency of this compound against the four JAK isoforms was likely determined using a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of this compound.

-

Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-labeled ATP) or fluorescence-based assays (e.g., using a phosphotyrosine-specific antibody).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Figure 2: A representative workflow for a JAK kinase inhibition assay.

Ex Vivo Human Skin Model (Hypothetical Protocol)

To assess the activity of this compound in a more physiologically relevant system, an ex vivo human skin model was likely employed.

Objective: To evaluate the ability of topically applied this compound to inhibit inflammatory responses in human skin.

Methodology:

-

Skin Procurement and Culture: Full-thickness human skin explants are obtained from cosmetic surgeries and cultured at the air-liquid interface.

-

Inflammatory Stimulation: The skin explants are treated with a cytokine cocktail (e.g., IL-4 and IL-13) to induce an atopic dermatitis-like inflammatory phenotype.

-

Topical Application of this compound: A formulation of this compound is applied topically to the surface of the skin explants.

-

Endpoint Analysis: After a defined incubation period, the skin tissue is harvested for analysis. This may include:

-

Gene Expression Analysis: Measurement of mRNA levels of inflammatory markers (e.g., chemokines, cytokines) by quantitative PCR.

-

Protein Analysis: Quantification of secreted inflammatory proteins in the culture medium by ELISA or multiplex assays.

-

Immunohistochemistry: Staining of skin sections to visualize the infiltration of immune cells and the expression of inflammatory mediators.

-

-

Data Analysis: The effects of this compound treatment are compared to vehicle-treated and unstimulated controls.

Clinical Development and Discontinuation

A Phase 1 clinical trial (NCT04612062) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with atopic dermatitis. However, in early 2022, Novartis announced the discontinuation of the this compound development program.[6] The decision was based on an unfavorable benefit-risk profile that emerged from the early clinical data.[6] The specific details of the adverse events or lack of efficacy that led to this decision have not been publicly disclosed.

Conclusion and Future Perspectives

The case of this compound provides a valuable, albeit cautionary, tale in the development of topical soft drugs. While the preclinical data for this compound were promising, demonstrating potent pan-JAK inhibition and a favorable pharmacokinetic profile consistent with the soft drug concept, the unfavorable outcome in the early-stage clinical trial underscores the challenges of translating preclinical findings to human subjects.

Despite the discontinuation of this compound, the "soft drug" approach remains a highly promising strategy in dermatology. The lessons learned from the development of this compound can inform the design of future topical therapies with improved safety and efficacy profiles. Further research into the metabolic pathways in the skin and the factors influencing the benefit-risk profile of topical immunomodulators will be crucial for the successful development of the next generation of dermatological treatments.

References

- 1. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Safety of upadacitinib in atopic dermatitis in randomized clinical trials across 6 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of the Topical Soft JAK Inhibitor this compound for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of the Topical Soft JAK Inhibitor this compound for Atopic Dermatitis. - OAK Open Access Archive [oak.novartis.com]

In Vivo Clearance and Metabolism of the Soft JAK Inhibitor CEE321: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: CEE321, a potent pan-Janus kinase (JAK) inhibitor, was developed by Novartis as a "soft" topical treatment for atopic dermatitis. The core concept behind its design was to create a molecule with high efficacy at the site of application—the skin—while possessing a high clearance rate in systemic circulation to minimize potential side effects associated with systemic JAK inhibition. This approach aimed to offer a favorable safety profile, particularly for a topical therapy. Preclinical data indicated a high intrinsic clearance in human liver microsomes. However, the clinical development of this compound was discontinued following a Phase 1 study due to an unfavorable risk-benefit profile. This technical guide provides a comprehensive overview of the publicly available information regarding the in vivo clearance and metabolism of this compound.

Quantitative Data Summary

While detailed in vivo pharmacokinetic data for this compound from human studies are not extensively published, key preclinical in vitro data provide insight into its metabolic stability.

| Parameter | Value | Species | Matrix | Source |

| Intrinsic Clearance (CLint) | 166 µL/min/mg | Human | Liver Microsomes | [1] |

| Cellular Potency (IFNα, JAK1/TYK2) | 85 nM | - | - | [1] |

| Whole Blood Potency (IL2, JAK1/3) | 2349 nM | - | - | [1] |

Note: The high intrinsic clearance in human liver microsomes supports the characterization of this compound as a "soft" drug, designed for rapid metabolism and elimination upon entering systemic circulation. The significant difference between cellular and whole blood potency further suggests rapid inactivation in the bloodstream.[1]

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, based on standard practices in drug metabolism and pharmacokinetics, the following methodologies were likely employed.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is crucial for predicting the hepatic clearance of a drug candidate.

Objective: To determine the intrinsic clearance (CLint) of this compound in human liver microsomes.

Methodology:

-

Incubation: this compound is incubated with pooled human liver microsomes at 37°C. The reaction mixture typically contains a phosphate buffer (pH 7.4), magnesium chloride, and the drug candidate at a specified concentration.

-

Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance is then calculated based on the half-life and the concentration of microsomal protein used in the incubation.

In Vivo Pharmacokinetic Studies in Animal Models

Prior to human trials, the pharmacokinetic profile of this compound was likely characterized in animal models (e.g., rodents and minipigs).

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) of this compound in vivo.

Methodology:

-

Animal Models: Studies would be conducted in at least two species, typically a rodent (e.g., rat or mouse) and a non-rodent (e.g., minipig, which is relevant for topical drug development).

-

Drug Administration: this compound would be administered both intravenously (IV) and topically. The IV administration allows for the determination of fundamental pharmacokinetic parameters, while the topical administration assesses skin penetration and systemic absorption.

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

-

Bioavailability (F%): The fraction of the topically administered dose that reaches the systemic circulation.

-

Visualizations

JAK/STAT Signaling Pathway

This compound is a pan-JAK inhibitor, meaning it blocks the activity of multiple Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors and plays a key role in inflammatory and immune responses.

Caption: this compound inhibits the JAK/STAT signaling pathway.

"Soft Drug" Metabolism Concept

The "soft drug" concept for this compound involves high potency at the target site (skin) and rapid systemic inactivation to minimize off-target effects.

Caption: "Soft Drug" concept for topical this compound.

Experimental Workflow for In Vitro Metabolism

The likely workflow for determining the in vitro metabolic stability of this compound.

Caption: In vitro metabolism experimental workflow.

Conclusion

This compound was designed as a "soft" topical JAK inhibitor with the desirable characteristic of high in vivo clearance to limit systemic exposure and associated side effects. The available in vitro data, specifically its high intrinsic clearance in human liver microsomes, supported this design concept. However, despite the promising preclinical rationale, the development of this compound was halted after Phase 1 clinical trials due to an unfavorable risk-benefit profile. This outcome underscores the complexities of translating preclinical findings into clinical success and highlights the importance of thorough safety and efficacy evaluations in early-phase clinical development. The lack of detailed published in vivo metabolism and pharmacokinetic data for this compound is likely a consequence of its discontinued development.

References

The Topical Pan-JAK Inhibitor CEE321: A Deep Dive into its Effects on the JAK/STAT Pathway in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

CEE321, a novel, topically administered pan-Janus kinase (JAK) inhibitor, was developed by Novartis as a "soft drug" candidate for the treatment of atopic dermatitis. The core concept behind this compound was to create a potent inhibitor of the JAK/STAT signaling pathway with strong therapeutic effects localized to the skin, while minimizing systemic exposure and associated side effects. This was to be achieved through a molecular design that allows for rapid metabolic inactivation upon entering systemic circulation. Although the clinical development of this compound was discontinued due to an unfavorable risk-benefit profile observed in a Phase 1 trial, the preclinical data provides valuable insights into its mechanism of action and the potential of soft JAK inhibitors for dermatological conditions.[1]

This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its inhibitory effects on the JAK/STAT pathway in the context of skin inflammation.

Quantitative Analysis of this compound's Inhibitory Potency

This compound was designed to be a potent, non-selective inhibitor of the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The following table summarizes the in vitro enzymatic inhibitory potency of this compound against these kinases.

| Kinase | IC50 (nM) |

| JAK1 | 50 |

| JAK2 | 48 |

| JAK3 | 59 |

| TYK2 | 48 |

Table 1: In vitro enzymatic inhibitory potency of this compound against JAK family kinases.

Preclinical Efficacy in a Human Skin Model of Atopic Dermatitis

To evaluate the therapeutic potential of this compound in a physiologically relevant setting, a human ex vivo skin model was utilized. In this model, healthy human skin explants were stimulated with a cocktail of cytokines, including IL-4 and IL-13, to mimic the inflammatory conditions of atopic dermatitis. This compound was then topically applied to these explants, and its ability to inhibit key biomarkers of atopic dermatitis was assessed.

While the full quantitative data from the study published in the Journal of Medicinal Chemistry is not publicly available, the research indicated that this compound potently inhibited these relevant biomarkers.[2][3] Preclinical studies in minipigs also demonstrated a high skin-to-blood concentration ratio of over 25,000-fold after topical administration, highlighting its designed "soft drug" properties.

The JAK/STAT Signaling Pathway and this compound's Mechanism of Action

The JAK/STAT pathway is a critical signaling cascade in the pathogenesis of atopic dermatitis and other inflammatory skin diseases. The binding of pro-inflammatory cytokines, such as interleukins (IL-4, IL-13, IL-31) and interferons, to their receptors on the surface of skin cells (e.g., keratinocytes, immune cells) triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, leading to the transcription of genes involved in inflammation, immune cell activation, and skin barrier dysfunction.

This compound, as a pan-JAK inhibitor, is designed to competitively bind to the ATP-binding site of JAKs, thereby preventing their phosphorylation and activation. This blockade of JAK activity effectively abrogates the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not available, this section outlines the general methodologies employed in the preclinical evaluation of this compound based on the available information.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each of the four JAK family kinases.

-

General Procedure:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

A suitable substrate peptide and ATP were included in the reaction mixture.

-

This compound was added at various concentrations.

-

The kinase reaction was initiated and allowed to proceed for a defined period.

-

The amount of phosphorylated substrate was quantified, typically using a fluorescence- or luminescence-based method.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Ex Vivo Human Skin Explant Model of Atopic Dermatitis

-

Objective: To assess the ability of topically applied this compound to inhibit inflammatory biomarker expression in a human skin model that mimics atopic dermatitis.

-

General Procedure:

-

Full-thickness human skin explants were obtained from healthy donors undergoing cosmetic surgery.

-

The skin explants were cultured at the air-liquid interface.

-

To induce an atopic dermatitis-like inflammatory state, the explants were stimulated with a cytokine cocktail containing IL-4 and IL-13.

-

A topical formulation of this compound was applied to the epidermal surface of the skin explants.

-

After a defined incubation period, the skin tissue was harvested.

-

The expression of key atopic dermatitis biomarkers (e.g., inflammatory cytokines, chemokines) was analyzed at the gene and/or protein level using techniques such as quantitative real-time PCR (qRT-PCR), immunohistochemistry, or multiplex immunoassays.

-

Conclusion

This compound represents a well-characterized example of a "soft" pan-JAK inhibitor designed for the topical treatment of skin inflammation. Its potent, non-selective inhibition of all four JAK family members and its demonstrated efficacy in a human ex vivo model of atopic dermatitis underscore the therapeutic potential of this approach. Although the clinical development of this compound was halted, the preclinical data and the "soft drug" concept remain highly relevant for the ongoing development of safer and more effective topical therapies for inflammatory dermatoses. The insights gained from the study of this compound contribute to a deeper understanding of the role of the JAK/STAT pathway in skin diseases and provide a valuable reference for future drug discovery efforts in this area.

References

The Rationale for Developing CEE321: A Topical Pan-JAK Inhibitor for Inflammatory Skin Diseases

An In-depth Technical Guide

Abstract

The Janus kinase (JAK) signaling pathway is a critical mediator of the inflammatory processes underlying numerous dermatological conditions, including atopic dermatitis. While systemic JAK inhibitors have demonstrated efficacy, their use is associated with potential side effects, creating a demand for targeted therapies with improved safety profiles. This technical guide explores the rationale for the development of CEE321, a topical pan-JAK inhibitor, as a potential treatment for inflammatory skin diseases. We delve into the molecular basis for targeting the JAK-STAT pathway, the advantages of topical administration, and the specific "soft drug" characteristics of this compound designed to minimize systemic exposure. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the ultimate clinical trajectory of this compound, offering valuable insights for researchers and drug development professionals in the field of dermatology.

Introduction: The Unmet Need in Inflammatory Skin Diseases

Chronic inflammatory skin diseases, such as atopic dermatitis (AD) and psoriasis, affect a significant portion of the global population, leading to a substantial impact on patients' quality of life. The pathogenesis of these conditions is complex, involving a dysregulated immune response orchestrated by a network of cytokines.[1][2] For many patients, traditional topical therapies like corticosteroids may be associated with long-term side effects, and systemic treatments can lead to broader immunosuppression and other adverse events.[3][4] This highlights the pressing need for novel therapeutic agents that can potently and safely modulate the local inflammatory milieu of the skin.

The JAK-STAT Signaling Pathway: A Central Hub in Cutaneous Inflammation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal intracellular signaling cascade that transduces signals from numerous cytokines and growth factors involved in immunity and inflammation.[2][5] The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs (JAK1, JAK2, JAK3, and TYK2).[6] These activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses.[2] In inflammatory skin diseases, this pathway is aberrantly activated, leading to the production of pro-inflammatory mediators that drive the disease process.[7][8] Therefore, inhibiting the JAK-STAT pathway presents a highly attractive therapeutic strategy.

References

- 1. JAK inhibitors in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adverse events of special interest in clinical trials of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis and psoriasis with 37 066 patient-years of tofacitinib exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Adverse events in phase-I studies: a report in 1015 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systematic Review on the Efficacy and Safety of Oral Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for CEE321 in Ex Vivo Human Skin Models

These application notes provide a detailed framework for researchers, scientists, and drug development professionals on the use of CEE321, a topical JAK inhibitor, in ex vivo human skin models to assess its efficacy in mitigating atopic dermatitis (AD)-like inflammation.

Introduction

Atopic dermatitis is a chronic inflammatory skin disease where the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is known to be a critical component.[1] this compound is a potent pan-JAK inhibitor designed as a "soft drug" for topical administration.[1][2][3] This design allows for localized action in the skin with high clearance in vivo, thereby minimizing systemic side effects.[1][2][3] Ex vivo human skin models offer a highly relevant system for preclinical evaluation of topical therapeutics like this compound, as they maintain the complex architecture and cellular components of human skin.[4][5] This document outlines the experimental protocol for inducing an AD-like phenotype in ex vivo human skin using a combination of IL-4 and IL-13 and subsequently evaluating the therapeutic efficacy of this compound.

Key Experimental Objectives:

-

To establish a viable ex vivo human skin culture system.

-

To induce a molecular phenotype of atopic dermatitis using pro-inflammatory cytokines.

-

To assess the ability of topically applied this compound to inhibit key inflammatory markers.

-

To quantify the inhibition of the JAK-STAT pathway via STAT6 phosphorylation.

-

To analyze changes in the skin transcriptome following treatment.

Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols.

Table 1: this compound Inhibitory Activity

| Assay Type | Target | IC50 (nM) |

| Cellular Potency | INFa (JAK1/TYK2) | 85 |

| Whole Blood Potency | IL2 (JAK1/3) | 2349 |

Source: Data synthesized from available literature on this compound.[6]

Table 2: Biomarker Modulation in Ex Vivo Skin Model

| Treatment Group | pSTAT6 Inhibition (%) | AD-related Gene Signature Modulation (Fold Change) |

| Vehicle Control | 0 | 1 (baseline) |

| IL-4/IL-13 Stimulation | - | (Upregulation) |

| IL-4/IL-13 + this compound | Potent Inhibition | (Normalization towards baseline) |

Note: Specific quantitative values for pSTAT6 inhibition and gene expression changes with this compound in the ex vivo model are not publicly available and would be determined experimentally.

Experimental Protocols

Preparation of Ex Vivo Human Skin Explants

This protocol describes the preparation of full-thickness human skin for culture.

Materials:

-

Freshly obtained human skin from abdominoplasty or other surgical procedures.[5]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile phosphate-buffered saline (PBS)

-

Biopsy punch (12 mm)[5]

-

Sterile surgical instruments

Procedure:

-

Collect fresh human skin tissue in a sterile transport medium. All procedures should adhere to ethical guidelines and with informed consent.[5]

-

Within 24 hours of excision, process the tissue in a sterile biosafety cabinet.[5]

-

Remove subcutaneous fat and any underlying tissue using a sterile scalpel.[7]

-

Wash the skin tissue with sterile PBS containing antibiotics.

-

Using a 12 mm biopsy punch, create full-thickness skin explants.[5]

-

Place the explants, dermal side down, onto a sterile support mesh in a 6-well plate containing culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Ensure the epidermal-dermal junction is at the air-liquid interface.[4]

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]

Induction of Atopic Dermatitis-like Phenotype

This protocol details the stimulation of skin explants to mimic AD.

Materials:

-

Prepared ex vivo human skin explants

-

Recombinant human IL-4

-

Recombinant human IL-13

-

Culture medium

Procedure:

-

After an initial 24-hour stabilization period, replace the culture medium with fresh medium.

-

To induce an AD-like phenotype, supplement the culture medium with a cocktail of IL-4 and IL-13.[1] Typical concentrations range from 10-100 ng/mL for each cytokine.

-

Incubate the stimulated explants for 24-48 hours. This stimulation is expected to induce molecular features of AD, including the phosphorylation of STAT6.[1]

Topical Application of this compound

This protocol outlines the application of the test compound.

Materials:

-

Stimulated ex vivo human skin explants

-

This compound formulated in a suitable vehicle (e.g., cream, ointment)

-

Vehicle control

Procedure:

-

Following the cytokine stimulation period, apply a defined amount (e.g., 2-5 mg/cm²) of the this compound formulation or the vehicle control to the epidermal surface of the skin explants.

-

Ensure even distribution of the applied formulation.

-

Incubate the treated explants for a further 24-48 hours.

Sample Harvesting and Processing

Procedure:

-

At the end of the treatment period, harvest the skin explants.

-

For immunohistochemistry, fix the tissue in 10% neutral buffered formalin and embed in paraffin.

-

For RNA analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Analysis of STAT6 Phosphorylation by Immunohistochemistry

This protocol assesses the inhibition of the JAK-STAT pathway.

Materials:

-

Paraffin-embedded skin sections

-

Primary antibody against phosphorylated STAT6 (pSTAT6)

-

Secondary antibody and detection system

-

Microscope

Procedure:

-

Cut 4-5 µm sections from the paraffin-embedded blocks.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval as required for the primary antibody.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate with the primary anti-pSTAT6 antibody overnight at 4°C.

-

Wash and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Examine the sections under a microscope to assess the levels and localization of pSTAT6 in the different treatment groups.

Transcriptome Analysis

This protocol analyzes gene expression changes in the skin explants.

Materials:

-

Frozen skin tissue

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR or sequencing platform (e.g., AmpliSeq)

Procedure:

-

Homogenize the frozen skin tissue and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the expression of AD-related genes using targeted qPCR or a broader transcriptome analysis method like AmpliSeq.[1]

-

Analyze the data to identify gene signatures that are upregulated by IL-4/IL-13 stimulation and subsequently normalized by this compound treatment.

Visualizations

Caption: Experimental workflow for evaluating this compound in an ex vivo human skin model.

Caption: JAK-STAT signaling pathway inhibited by this compound in atopic dermatitis.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of the Topical Soft JAK Inhibitor this compound for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reprocell.com [reprocell.com]

- 5. The Development of Human Ex Vivo Models of Inflammatory Skin Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Ex Vivo Human Skin Burn Model | Journal of Burn Care & Research | Oxford Academic [academic.oup.com]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

Application Notes and Protocols for In Vitro Testing of CEE321

Introduction

CEE321 is a potent pan-Janus kinase (JAK) inhibitor designed as a topical "soft drug" for the treatment of inflammatory skin conditions such as atopic dermatitis.[1][2][3][4][5] Its mechanism of action is the inhibition of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial components of the JAK/STAT signaling pathway that mediates the effects of numerous cytokines involved in inflammation and immune responses.[2][3][4] As a soft drug, this compound is designed to act locally on the skin with high clearance in systemic circulation to minimize side effects.[2][3][4]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the potency and selectivity of this compound, essential for researchers in immunology and drug development. The protocols cover biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and methods for evaluating selectivity.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[2][4] The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression. This compound exerts its therapeutic effect by inhibiting the initial JAK activation step.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Application Note 1: Biochemical Potency Assessment using a TR-FRET Kinase Assay

Principle

To determine the direct inhibitory effect of this compound on JAK enzymes, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen® Kinase Binding Assay, is employed.[6][7] This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[8] Inhibition by this compound disrupts the FRET signal between a europium-labeled antibody bound to the kinase and the Alexa Fluor® 647-labeled tracer, resulting in a measurable decrease in signal that is proportional to the inhibitor's potency.[6]

Caption: Workflow for the TR-FRET based kinase binding assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay

Materials and Reagents

-

This compound compound

-

Recombinant JAK1, JAK2, JAK3, TYK2 kinases (tagged, e.g., GST-tagged)

-

LanthaScreen® Eu-anti-GST Antibody (or other appropriate anti-tag antibody)

-

Kinase Tracer (e.g., Kinase Tracer 236)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

DMSO

-

384-well microplates (low-volume, black)

-

TR-FRET compatible plate reader

Procedure

-

Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, create a 4X working solution by diluting the DMSO series into 1X Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation : Prepare a 2X working solution of the specific JAK kinase and the Eu-labeled antibody in 1X Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range (e.g., 10 nM kinase, 4 nM antibody).[9]

-

Tracer Preparation : Prepare a 2X working solution of the kinase tracer in 1X Kinase Buffer A. The concentration should be at or near the Kd for the specific kinase to ensure assay sensitivity.[8]

-

Assay Assembly : a. Add 5 µL of the 4X this compound dilution to the appropriate wells of a 384-well plate.[6] b. Add 5 µL of the 2X Kinase/Antibody mixture to all wells.[6] c. Add 10 µL of the 2X Tracer solution to all wells. d. Mix gently by shaking the plate for 30 seconds.

-

Incubation : Cover the plate to protect from light and incubate at room temperature for 60 minutes.[8]

-

Data Acquisition : Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of tracer binding.

This compound Biochemical Potency Data

| Target Kinase | IC50 (nM) |

| JAK1 | 52 |

| JAK2 | 61 |

| JAK3 | 131 |

| TYK2 | 91 |

| Data sourced from a study on this compound analogs.[1] |

Application Note 2: Cellular Potency Assessment by Western Blot

Principle

To confirm that this compound can inhibit JAK activity within a cellular environment, this assay measures the phosphorylation of a key downstream target, STAT3.[10] A suitable cell line (e.g., HEK-293) is stimulated with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway. Cells are pre-treated with varying concentrations of this compound, and the level of phosphorylated STAT3 (p-STAT3) is quantified by Western Blotting relative to the total amount of STAT3 protein.

Caption: Workflow for assessing cellular potency via Western Blot.

Protocol: Inhibition of STAT3 Phosphorylation

Materials and Reagents

-

HEK-293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant human IL-6

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[11]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)[11]

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total-STAT3

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure

-

Cell Culture : Seed HEK-293 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation : Replace culture medium with serum-free medium for 4-6 hours prior to treatment.

-

Inhibitor Treatment : Pre-incubate cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 1 hour at 37°C.

-

Cytokine Stimulation : Add IL-6 to a final concentration of 50 ng/mL to all wells (except the unstimulated control) and incubate for 30 minutes at 37°C.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with 100 µL of supplemented RIPA buffer. Keep samples on ice at all times to prevent dephosphorylation.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[11]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking : Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[11]

-

Antibody Incubation : a. Incubate the membrane overnight at 4°C with the anti-p-STAT3 primary antibody diluted in blocking buffer. b. Wash the membrane 3 times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash 3 times with TBST.

-

Detection : Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and reprobed with the anti-total-STAT3 antibody, following the same incubation and detection steps. Alternatively, use fluorescent secondary antibodies for multiplex detection on the same blot.[12]

Data Analysis

-

Perform densitometry analysis on the Western blot bands to quantify the signal intensity for p-STAT3 and total STAT3.

-

Calculate the ratio of p-STAT3 to total STAT3 for each this compound concentration.

-

Plot the normalized p-STAT3 signal against the logarithm of the this compound concentration and fit the curve to determine the cellular IC50 value.

This compound Cellular Potency Data

| Assay Type | IC50 (nM) |

| Cellular (INFα) | 85 |

| Human Whole Blood (IL-2) | 2349 |

| Data sourced from a study on topical JAK inhibitors.[1] |

Application Note 3: Cytotoxicity Assessment using MTT Assay

Principle

It is crucial to determine if the observed cellular effects of this compound are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[14] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Caption: Standard workflow for the MTT cell viability assay.

Protocol: MTT Cell Viability Assay

Materials and Reagents

-

Cells of interest (e.g., HaCaT keratinocytes, PBMCs)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]

-

96-well flat-bottom plates

-

Microplate spectrophotometer

Procedure

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

-

Formazan Formation : Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

-

Solubilization : Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[15]

-

Final Incubation : Cover the plate and incubate for at least 4 hours (or overnight) at 37°C to ensure complete solubilization of the formazan.[13][15]

-

Absorbance Reading : Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis

-

Subtract the average absorbance of the media-only (background) wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration). A high CC50 relative to the potency IC50 indicates a good therapeutic window.

Application Note 4: Kinase Selectivity Profiling

Principle

To assess the selectivity of this compound, it should be screened against a broad panel of kinases representing the human kinome.[16] This is critical for identifying potential off-target effects that could lead to toxicity.[16] Kinase profiling services typically use radiometric or fluorescence-based assays to measure the percent inhibition of each kinase at one or more concentrations of the test compound (e.g., 1 µM). Hits from the primary screen (e.g., >50% inhibition) are then followed up with full IC50 curve determinations to quantify their potency against the off-target kinases.

Protocol: General Kinase Panel Screening

Procedure

-

Primary Screen : a. Submit this compound to a commercial provider (e.g., Reaction Biology, Eurofins) for screening against a large kinase panel (e.g., >400 kinases). b. The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in duplicate. c. The assay format is usually a radiometric [³³P]-ATP filter binding assay or a mobility shift/fluorescence-based assay. d. Results are reported as percent inhibition relative to a vehicle control.

-

IC50 Determination (Follow-up) : a. For any kinases that show significant inhibition in the primary screen, a full 10-point dose-response curve is generated. b. The IC50 value for each significant off-target kinase is determined.

-

Selectivity Analysis : a. A Selectivity Score (S-score) can be calculated to quantify selectivity. For example, S(10) is the number of kinases inhibited by >90% at a 1 µM concentration. A lower S-score indicates higher selectivity. b. Compare the IC50 values for on-target JAKs versus off-target kinases. A large fold-difference (e.g., >100-fold) indicates good selectivity.

Data Presentation The results are typically presented in a table listing the kinases, the percent inhibition at the tested concentration, and the follow-up IC50 values for significant hits. This allows for a clear overview of the selectivity profile of this compound. The supporting information for the primary publication on this compound contains its kinase selectivity data.[2]

References

- 1. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of the Topical Soft JAK Inhibitor this compound for Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 13. Cell Counting & Health Analysis [sigmaaldrich.com]

- 14. broadpharm.com [broadpharm.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. reactionbiology.com [reactionbiology.com]

CEE321 for Topical Delivery: Application Notes and Research Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CEE321 is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical component in the pathogenesis of numerous inflammatory and autoimmune diseases, including atopic dermatitis. By inhibiting JAK1, this compound effectively downregulates the production of pro-inflammatory cytokines, such as interleukins IL-4, IL-13, and IL-31, which are key drivers of the inflammatory cascade in the skin. This document provides detailed protocols for the preparation and application of a 1.5% this compound topical cream formulation for use in preclinical research settings. It includes methodologies for in vitro skin permeation studies, in vivo efficacy models, and bioanalytical procedures for the quantification of this compound in skin tissue.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its suitability for topical formulation and delivery.

| Property | Value |

| Molecular Weight | 488.5 g/mol |

| LogP | 2.8 |

| Aqueous Solubility (pH 7.4) | 0.05 mg/mL |

| Melting Point | 178 °C |

| Appearance | White to off-white crystalline powder |

This compound 1.5% Cream Formulation

The following table outlines the composition of a stable and effective 1.5% (w/w) this compound cream formulation designed to enhance dermal penetration.

| Component | Function | % (w/w) |

| This compound | Active Pharmaceutical Ingredient | 1.5 |

| Propylene Glycol | Penetration Enhancer, Solvent | 10.0 |

| Cetostearyl Alcohol | Emulsifier, Thickener | 8.0 |

| White Soft Paraffin | Emollient, Occlusive Agent | 15.0 |

| Liquid Paraffin | Emollient | 6.0 |

| Polysorbate 80 | Surfactant | 2.0 |

| Benzyl Alcohol | Preservative | 1.0 |

| Citric Acid Monohydrate | pH Adjuster | 0.1 |

| Purified Water | Vehicle | q.s. to 100 |

Mechanism of Action: JAK1-STAT Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. In inflammatory skin conditions, extracellular cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes, including those encoding pro-inflammatory mediators. This compound blocks the initial phosphorylation step, thereby interrupting this signaling cascade.

Caption: this compound inhibits the JAK1-STAT signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the procedure for assessing the permeation of this compound from the 1.5% cream formulation through ex vivo human or porcine skin.

Materials:

-

Franz Diffusion Cells

-

Full-thickness human or porcine skin

-

This compound 1.5% Cream

-

Phosphate Buffered Saline (PBS), pH 7.4 (Receptor solution)

-

Magnetic stirrer and stir bars

-

Water bath/circulator (32 ± 1 °C)

-

Micro-syringe

-

LC-MS/MS system for analysis

Procedure:

-

Prepare full-thickness skin by removing subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.

-

Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate for 30 minutes at 32 ± 1 °C.

-

Apply a finite dose (e.g., 10 mg/cm²) of the this compound 1.5% cream uniformly onto the skin surface in the donor compartment.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect an aliquot (e.g., 200 µL) from the receptor compartment.

-

Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.

-

At the end of the experiment (24 hours), dismount the skin. Remove excess formulation from the surface with a dry swab.

-

Separate the epidermis from the dermis using forceps after heat treatment (60°C for 2 minutes).

-

Extract this compound from the donor wash, skin layers (epidermis, dermis), and receptor fluid samples using a suitable solvent (e.g., acetonitrile).

-

Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

Application Notes and Protocols: Biomarker Analysis in CEE321-Treated Skin Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEE321 is a potent, topical pan-Janus kinase (JAK) inhibitor designed as a "soft drug" for the treatment of atopic dermatitis (AD).[1][2][3] It exhibits high clearance in vivo and low potency in the blood, intending to minimize systemic side effects.[1][3] this compound targets the JAK/STAT signaling pathway, which is crucial in mediating the effects of pro-inflammatory cytokines implicated in AD, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] In ex vivo human skin models stimulated with IL-4 and IL-13, this compound has been shown to potently inhibit key biomarkers associated with atopic dermatitis.[1][4]

These application notes provide a comprehensive guide to analyzing the efficacy of this compound in skin models through the assessment of relevant biomarkers. Detailed protocols for sample preparation and various analytical techniques are outlined below.

Data Presentation

The following tables present representative data on the effects of this compound on key inflammatory and tissue remodeling biomarkers in ex vivo human skin models stimulated with IL-4 and IL-13.

Disclaimer: The following quantitative data is illustrative and serves as a representative example of expected results. It is based on qualitative descriptions of this compound's effects and is intended to guide researchers in presenting their own data.

Table 1: Effect of this compound on Phosphorylated STAT6 (p-STAT6) Levels

| Treatment Group | This compound Concentration | Mean p-STAT6 Inhibition (%) | Standard Deviation |

| Vehicle Control | 0 µM | 0 | ± 5.2 |

| This compound | 0.1 µM | 35.4 | ± 7.8 |

| This compound | 1 µM | 78.2 | ± 6.1 |

| This compound | 10 µM | 95.1 | ± 3.5 |

Table 2: Effect of this compound on Matrix Metalloproteinase-12 (MMP-12) mRNA Expression

| Treatment Group | This compound Concentration | Fold Change in MMP-12 mRNA Expression | Standard Deviation |

| Vehicle Control | 0 µM | 1.00 | ± 0.12 |

| This compound | 0.1 µM | 0.68 | ± 0.09 |

| This compound | 1 µM | 0.25 | ± 0.05 |

| This compound | 10 µM | 0.08 | ± 0.03 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Treatment Group | This compound Concentration | Concentration (pg/mL) | Standard Deviation |

| CCL17 (TARC) | Vehicle Control | 0 µM | 520.4 | ± 45.2 |

| This compound | 1 µM | 115.8 | ± 22.7 | |

| CCL22 (MDC) | Vehicle Control | 0 µM | 890.1 | ± 78.5 |

| This compound | 1 µM | 210.5 | ± 35.1 |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits the JAK/STAT pathway in keratinocytes.

Caption: Workflow for analyzing biomarkers in this compound-treated skin models.

Experimental Protocols

Ex Vivo Human Skin Model Preparation and Treatment

This protocol describes the establishment of an ex vivo human skin model to study the effects of this compound on atopic dermatitis-related biomarkers.

Materials:

-

Fresh human skin tissue from abdominoplasty or other surgical procedures

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human IL-4 and IL-13

-

This compound dissolved in a suitable vehicle (e.g., DMSO)

-

6-well culture plates

-

Sterile biopsy punches (6-8 mm)

Procedure:

-

Obtain fresh human skin tissue and transport it to the laboratory in sterile, ice-cold DMEM.

-

Under sterile conditions, remove excess subcutaneous fat from the tissue.

-

Using a sterile biopsy punch, create uniform skin explants.

-

Place one skin explant, dermal side down, in each well of a 6-well plate containing 2 mL of supplemented DMEM.

-

To mimic atopic dermatitis-like inflammation, add recombinant human IL-4 and IL-13 to the culture medium at a final concentration of 50 ng/mL each.

-

Prepare a stock solution of this compound in the chosen vehicle. Serially dilute the stock solution to achieve the desired final concentrations for treatment.

-

Topically apply a small volume (e.g., 20 µL) of the this compound solution or vehicle control to the epidermal surface of the skin explants.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

Following incubation, collect the culture supernatant for cytokine analysis and process the skin tissue for protein and RNA extraction.

Western Blot for Phosphorylated STAT6 (p-STAT6)

This protocol details the detection of p-STAT6 in protein lysates from this compound-treated skin explants.

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p-STAT6 (Tyr641)

-

Primary antibody against total STAT6 or a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize the skin tissue in ice-cold RIPA buffer using a tissue homogenizer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT6 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT6 or a loading control to ensure equal protein loading.

RT-qPCR for MMP-12 mRNA Expression

This protocol describes the quantification of MMP-12 mRNA levels in this compound-treated skin explants.

Materials:

-

TRIzol reagent or a similar RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for MMP-12 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Homogenize the skin tissue in TRIzol reagent.

-

Follow the manufacturer's protocol for RNA extraction using chloroform, isopropanol, and ethanol washes.

-

Resuspend the RNA pellet in RNase-free water and determine the RNA concentration and purity using a spectrophotometer.

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for MMP-12 or the reference gene, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MMP-12 mRNA expression, normalized to the reference gene.

ELISA for Pro-inflammatory Cytokines

This protocol outlines the measurement of secreted pro-inflammatory cytokines (e.g., CCL17, CCL22) in the culture supernatant of this compound-treated skin explants.

Materials:

-

Commercially available ELISA kits for the cytokines of interest (e.g., human CCL17/TARC, human CCL22/MDC)

-

Culture supernatant collected from the ex vivo skin model

-

Wash buffer

-

Assay diluent

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Wash the plate and block non-specific binding sites.

-

Add standards and the collected culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).

-

Incubate, wash, and add the substrate solution. A color change will develop.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Immunohistochemistry (IHC) for Biomarker Localization

This protocol provides a general guideline for the localization of biomarkers in this compound-treated skin explants.

Materials:

-

Formalin-fixed, paraffin-embedded skin tissue sections

-

Antigen retrieval solution (e.g., citrate buffer)

-

Hydrogen peroxide solution

-

Blocking serum

-

Primary antibody against the biomarker of interest

-